- Ynamide Carbopalladation: A Flexible Route to Mono-, Bi- and Tricyclic Azacycles, Chemistry - A European Journal, 2015, 21(36), 12627-12639

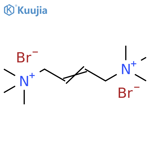

Cas no 96-11-7 (1,2,3-Tribromopropane)

1,2,3-Tribromopropane structure

Productnaam:1,2,3-Tribromopropane

1,2,3-Tribromopropane Chemische en fysische eigenschappen

Naam en identificatie

-

- 1,2,3-Tribromopropane

- 1,2,3-Tribrom-propan

- 1,2,3-tribrompropane

- EINECS 202-478-8

- Glycerol tribromohydrin

- glyceroltribromhydrine

- Glyceryl tribromohydrin

- Propane,1,2,3-tribromo

- s-Tribromopropane

- sym-Tribromopropane

- tribromo-1,2,3 propane

- NSC 78932

- Propane, 1,2,3-tribromo-

- 1,2,3-tribromo-propane

- D2R8L96TOV

- 1,3-Tribromopropane

- Propane,2,3-tribromo-

- NCIOpen2_004459

- KSC491K9T

- FHCLGDLYRUPKAM-UHFFFAOYSA-N

- NSC78932

- 1,2,3-Tribromopropane (ACI)

- AS-58199

- CHEBI:18859

- AI3-18135

- Tribromohydrin

- Propane, 1,2,3tribromo

- EN300-19787

- BRN 1732082

- 1.2.3-Tribromopropane

- 1,2,3-TRIBROMOPROPANE [MI]

- 96-11-7

- J-802007

- TRIBROMOPROPANE, 1,2,3-

- F0001-2288

- CCRIS 6706

- NSC-78932

- sTribromopropane

- J-503779

- 1,2,3-Tribromopropane, 97%

- Q4545647

- AKOS000120060

- T0355

- SCHEMBL66165

- symTribromopropane

- 4-01-00-00221 (Beilstein Handbook Reference)

- DTXCID0048979

- UNII-D2R8L96TOV

- DTXSID9059129

- NS00040473

- DB-057620

- MFCD00017884

- E78688

-

- MDL: MFCD00017884

- Inchi: 1S/C3H5Br3/c4-1-3(6)2-5/h3H,1-2H2

- InChI-sleutel: FHCLGDLYRUPKAM-UHFFFAOYSA-N

- LACHT: BrCC(CBr)Br

- BRN: 1732082

Berekende eigenschappen

- Exacte massa: 277.79400

- Monoisotopische massa: 277.794138

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 0

- Zware atoomtelling: 6

- Aantal draaibare bindingen: 2

- Complexiteit: 25.2

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- XLogP3: 2.6

- Topologisch pooloppervlak: 0

- Oppervlakte lading: 0

Experimentele eigenschappen

- Kleur/vorm: Colorless or light yellow liquid, irritating

- Dichtheid: 2.398

- Smeltpunt: 16-17 ºC

- Kookpunt: 220°C

- Vlampunt: 93 ºC

- Brekindex: 1.584-1.586

- Oplosbaarheid: H2O: insoluble

- PSA: 0.00000

- LogboekP: 2.53970

- Merck: 9614

- Oplosbaarheid: Soluble in ethanol \ ether and chloroform, insoluble in water

1,2,3-Tribromopropane Beveiligingsinformatie

-

Symbool:

- Prompt:warning

- Signaalwoord:Warning

- Gevaarverklaring: H302,H312,H315,H319,H332,H335,H351

- Waarschuwingsverklaring: P261,P280,P305+P351+P338

- Vervoersnummer gevaarlijk materiaal:2810

- WGK Duitsland:3

- Code gevarencategorie: R20/21/22;R36/37/38;R68

- Veiligheidsinstructies: S26-S27-S36/37/39

- RTECS:TZ8300000

-

Identificatie van gevaarlijk materiaal:

- Gevaarklasse:6.1(b)

- Risicozinnen:R20/21/22; R36/37/38; R68

- PackingGroup:II

- TSCA:Yes

- Opslagvoorwaarde:Keep away from sources of ignition. Store in a cool, dry place. Store in tightly closed containers.

- Veiligheidstermijn:6.1(b)

- Verpakkingsgroep:II

1,2,3-Tribromopropane Douanegegevens

- HS-CODE:2903399090

- Douanegegevens:

China Customs Code:

2903399090Overview:

2903399090. Fluorination of other acyclic hydrocarbons\Brominated or iodinated derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2903399090. brominated,fluorinated or iodinated derivatives of acyclic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

1,2,3-Tribromopropane Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 001242-1g |

1,2,3-Tribromopropane |

96-11-7 | 97% | 1g |

$10.00 | 2024-07-19 | |

| Enamine | EN300-19787-0.25g |

1,2,3-tribromopropane |

96-11-7 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000983-100g |

1,2,3-Tribromopropane |

96-11-7 | 97% | 100g |

¥190 | 2024-07-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000983-500g |

1,2,3-Tribromopropane |

96-11-7 | 97% | 500g |

¥618 | 2024-07-19 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T109520-100g |

1,2,3-Tribromopropane |

96-11-7 | 97% | 100g |

¥199.90 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0355-25g |

1,2,3-Tribromopropane |

96-11-7 | 97.0%(GC) | 25g |

¥95.0 | 2022-05-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110706-100mg |

Glycerol tribromohydrin |

96-11-7 | 98% | 100mg |

¥řǬ | 2023-07-25 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0355-25G |

1,2,3-Tribromopropane |

96-11-7 | >97.0%(GC) | 25g |

¥95.00 | 2024-04-15 | |

| Enamine | EN300-19787-1.0g |

1,2,3-tribromopropane |

96-11-7 | 95.0% | 1.0g |

$26.0 | 2025-03-21 | |

| Life Chemicals | F0001-2288-10g |

1,2,3-Tribromopropane |

96-11-7 | 95%+ | 10g |

$84.0 | 2023-09-07 |

1,2,3-Tribromopropane Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Reagents: Bromine Solvents: Carbon tetrachloride ; -5 °C; 30 min, -5 °C → rt

Referentie

Synthetic Routes 2

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Bromine Solvents: Carbon tetrachloride

Referentie

- 1,2,3-Tribromopropane, Organic Syntheses, 1925, , 99-101

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: Phosphonium, (3-bromopropyl)triphenyl-, (tribromide) (1:1) Solvents: Dichloromethane ; rt; 0.5 h, rt

Referentie

- Crystal structure, characterization, Hirshfeld surface analysis and DFT studies of two [propane 3-bromo-1-(triphenyl phosphonium)] cations containing bromide (I) and tribromide (II) anions: The anion (II) as a new brominating agent for unsaturated compounds, Journal of Molecular Structure, 2019, 1195, 542-554

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Reactievoorwaarden

1.1 Reagents: N-Bromoacetamide Solvents: Dichloromethane

Referentie

- Homolytic displacement at carbon centers. XII. Regiospecific formation of N-allyl and N-cyclopropylcarbinyl sulfonamides and of allyl and cyclopropyl halides in the reaction of N-halo compounds with organocobaloximes, Journal of Organometallic Chemistry, 1987, 326(2), 281-8

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: 2409021-39-0 Solvents: Dichloromethane ; 30 min, rt

Referentie

- Synthesis, crystal structure, Hirshfeld surface analysis, DFT calculations and characterization of 1,3-propanediylbis(triphenylphosphonium) monotribromide as brominating agent of double bonds and phenolic rings, Journal of Molecular Structure, 2020, 1206,

Synthetic Routes 9

Synthetic Routes 10

Reactievoorwaarden

1.1 Reagents: Bromine

Referentie

- New method of preparing propargyl ether, Armyanskii Khimicheskii Zhurnal, 1986, 39(8), 529-30

Synthetic Routes 11

Reactievoorwaarden

1.1 Catalysts: Allyl bromide

Referentie

- Studies on amines and ammonium compounds. CLXXIV. Bromination of unsaturated compounds with complexes formed between bromine and 1,4-bis(trialkylammonium)-2-butene dihalides, Armyanskii Khimicheskii Zhurnal, 1984, 37(1), 29-33

Synthetic Routes 12

Reactievoorwaarden

1.1 Reagents: 1,4-Dioxane, compd. with bromine (1:1) ; 0 - 5 °C; 0 °C → rt; 10 min, rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referentie

- Dioxane dibromide-mediated solvent-free synthesis of vicinal dibromides, Synthetic Communications, 2007, 37(2), 271-274

Synthetic Routes 13

Reactievoorwaarden

1.1 25 h, 145 - 155 °C; cooled; rt

Referentie

- Reaction of polyfluoroarenesulfonyl bromides with allyl bromide. Synthesis of allyl polyfluoroaryl sulfones, Russian Journal of Organic Chemistry, 2011, 47(3), 374-378

Synthetic Routes 14

Reactievoorwaarden

1.1 Reagents: Bromine Solvents: Carbon tetrachloride ; 2 h, 30 °C

Referentie

- Copper-Catalyzed Allylation of α,α-Difluoro-Substituted Organozinc Reagents, Journal of Organic Chemistry, 2014, 79(2), 818-822

Synthetic Routes 15

Reactievoorwaarden

1.1 Reagents: Phosphorus tribromide Solvents: Dimethylformamide ; 25 °C; 20 min, 25 °C; 25 °C → 120 °C; 12 h, 120 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8, 0 °C

Referentie

- Hyperbranched polyamine carbon dioxide absorbent and preparation method thereof, China, , ,

Synthetic Routes 16

Synthetic Routes 17

Reactievoorwaarden

1.1 Reagents: Bromine Solvents: Perfluorohexane

Referentie

- Perfluorohexane as a novel reaction medium for bromination reactions, Synthetic Communications, 1995, 25(7), 1023-6

Synthetic Routes 18

Reactievoorwaarden

Referentie

- 1,2-Dibromo-2-cyano-2-(heterocyclic)alkane compounds and their antimicrobial use, United States, , ,

Synthetic Routes 19

Reactievoorwaarden

Referentie

- 1,2-Dibromo-2-cyano-(substituted)-alkane antimicrobial compounds, United States, , ,

Synthetic Routes 20

Reactievoorwaarden

1.1 Reagents: Bromine Solvents: Dichloromethane ; 2 - 2.5 h, 0 °C; 0 °C → 20 °C

1.2 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium thiosulfate Solvents: Water

Referentie

- Brominated flame retardants and polyurethanes containing the same, World Intellectual Property Organization, , ,

1,2,3-Tribromopropane Raw materials

- Benzenesulfonyl bromide, pentafluoro-

- Silane, cyclopropyltrimethyl-

- Cobalt, bis[[2,3-butanedione di(oximato-κN)](1-)]-2-propenyl(pyridine)-, (OC-6-12)- (9CI)

- 2-Butene-1,4-diaminium, N1,N1,N1,N4,N4,N4-hexamethyl-, bromide (1:2)

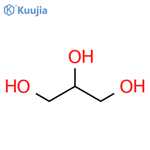

- Glycerol

1,2,3-Tribromopropane Preparation Products

1,2,3-Tribromopropane Gerelateerde literatuur

-

1. 574. Dithiols. Part X. A thio-analogue of BAL-intravL. W. C. Miles,L. N. Owen J. Chem. Soc. 1950 2943

-

2. 659. Radiation chemistry of organic halogen compounds. Part II. The action of γ-radiation on allyl halidesD. Leaver,A. H. McQuillan,W. Miller,H. W. W. Ehrlich J. Chem. Soc. 1962 3331

-

Adrian-Mihail Stadler,Jack Harrowfield Chem. Soc. Rev. 2011 40 2061

-

Sydney Leach,Martin Schwell,Francois Dulieu,Jean-Louis Chotin,Hans-Werner Jochims,Helmut Baumg?rtel Phys. Chem. Chem. Phys. 2002 4 5025

-

V. Udayakumar,A. Pandurangan RSC Adv. 2015 5 78719

Gerelateerde categorieën

- Oplosmiddelen en organische chemicaliën organische verbindingEN Organische halogeenverbindingen organobromiden organobromiden

- Oplosmiddelen en organische chemicaliën organische verbindingEN Organische halogeenverbindingen organobromiden

- Oplosmiddelen en organische chemicaliën organische verbindingEN organische halogeniden

96-11-7 (1,2,3-Tribromopropane) Gerelateerde producten

- 469-06-7(Isotachysterol)

- 7704-72-5(Potassium fumarate)

- 856365-76-9(Benzene, 1-chloro-2-[(2,2-dimethoxyethyl)thio]-)

- 2229484-50-6(3-(2-phenylpropan-2-yl)oxypiperidine)

- 1804189-17-0(6-Fluoro-7-mercapto-1H-benzimidazole)

- 2138171-08-9(1-2-(chloromethyl)-4-fluorophenyl-4-methanesulfonyl-1H-pyrazole)

- 1251559-42-8(4-{5-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine)

- 875424-64-9(methyl 6-(4-fluorophenyl)-3-methyl-1,2oxazolo5,4-bpyridine-4-carboxylate)

- 1361718-87-7(4-(3,4-Dichlorophenyl)-2-hydroxy-6-(trifluoromethyl)pyridine)

- 1565427-87-3(1-(2,6-difluoro-4-methoxyphenyl)-2,2-difluoroethan-1-ol)

Aanbevolen leveranciers

Suzhou Genelee Bio-Technology Co., Ltd.

Goudlid

CN Leverancier

Bulk

BIOOKE MICROELECTRONICS CO.,LTD

Goudlid

CN Leverancier

Reagentie

Shanghai Xinsi New Materials Co., Ltd

Goudlid

CN Leverancier

Bulk